molecular formula C18H15NO6S B280695 4-(3-Acetyl-2-methyl-benzofuran-5-ylsulfamoyl)-benzoic acid

4-(3-Acetyl-2-methyl-benzofuran-5-ylsulfamoyl)-benzoic acid

Cat. No.: B280695
M. Wt: 373.4 g/mol
InChI Key: SAMXJKBYIDVDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Acetyl-2-methyl-benzofuran-5-ylsulfamoyl)-benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AMBSB and is a sulfonamide derivative of benzoic acid. It has been found to have several interesting properties that make it useful in various research areas.

Mechanism of Action

The mechanism of action of AMBSB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This results in a reduction in the production of inflammatory mediators, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
AMBSB has been found to have several biochemical and physiological effects. It has been shown to have a potent anti-inflammatory activity, which is mediated by its ability to inhibit the production of inflammatory mediators. It has also been found to have analgesic properties, making it useful for the treatment of pain.

Advantages and Limitations for Lab Experiments

AMBSB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. It has also been found to have low toxicity, making it safe for use in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.

Future Directions

There are several future directions for the study of AMBSB. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the mechanism of action of AMBSB, which may provide insights into its potential applications in various research areas. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of AMBSB involves several steps, starting with the reaction of 3-acetyl-2-methylbenzofuran with chlorosulfonic acid to produce 4-chloro-3-acetyl-2-methylbenzofuran-5-sulfonic acid. This intermediate is then reacted with sodium hydroxide to obtain the final product, 4-(3-Acetyl-2-methyl-benzofuran-5-ylsulfamoyl)-benzoic acid. The synthesis of this compound has been optimized to ensure high yields and purity.

Scientific Research Applications

AMBSB has been extensively studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to have potential anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.

Properties

Molecular Formula

C18H15NO6S

Molecular Weight

373.4 g/mol

IUPAC Name

4-[(3-acetyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid

InChI

InChI=1S/C18H15NO6S/c1-10(20)17-11(2)25-16-8-5-13(9-15(16)17)19-26(23,24)14-6-3-12(4-7-14)18(21)22/h3-9,19H,1-2H3,(H,21,22)

InChI Key

SAMXJKBYIDVDPJ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)C

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)C

Origin of Product

United States

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